

# m-PEG6-Azide chemical structure and properties

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## Compound of Interest

Compound Name: *m*-PEG6-Azide

Cat. No.: B609279

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An In-Depth Technical Guide to **m-PEG6-Azide** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **m-PEG6-Azide**, a versatile tool in bioconjugation and drug delivery. Detailed experimental protocols and data are presented to assist researchers and scientists in its effective utilization.

## Chemical Structure and Properties

**m-PEG6-Azide**, with the IUPAC name 19-azido-2,5,8,11,14,17-hexaoxonadecane, is a monodisperse polyethylene glycol (PEG) derivative containing a terminal methoxy group and a terminal azide group. The presence of the hydrophilic six-unit PEG spacer enhances the solubility of conjugated molecules in aqueous media.<sup>[1][2]</sup>

Chemical Structure:

Caption: 2D Chemical Structure of **m-PEG6-Azide**.

Table 1: Chemical Identifiers of **m-PEG6-Azide**

Identifier	Value
CAS Number	1043884-49-6[1][3][4]
Chemical Formula	C <sub>13</sub> H <sub>27</sub> N <sub>3</sub> O <sub>6</sub>
IUPAC Name	19-azido-2,5,8,11,14,17-hexaoxonadecane
Alternate IUPAC Name	1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane
SMILES	COCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChI Key	MACROZUHOZGXJL-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **m-PEG6-Azide**

Property	Value
Molecular Weight	321.37 g/mol
Exact Mass	321.1900 Da
Appearance	Solid powder or liquid
Purity	>95% to >98%
Solubility	Soluble in DMSO
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

## Applications in Bioconjugation and Drug Delivery

**m-PEG6-Azide** is a key reagent in "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. The terminal azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the covalent attachment of the PEG linker to molecules containing alkyne, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) moieties.

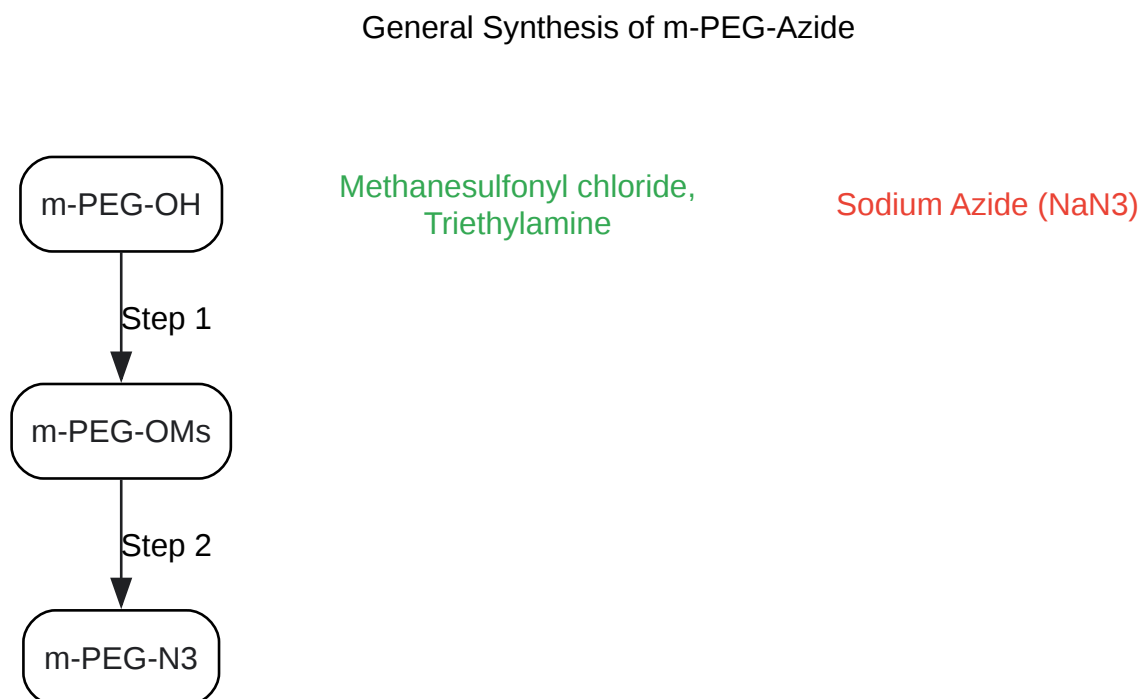
A primary application of **m-PEG6-Azide** is in the construction of Antibody-Drug Conjugates (ADCs). In this context, it acts as a non-cleavable linker, connecting a cytotoxic drug to an antibody. The PEG component of the linker can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability.

## Experimental Protocols

### General Synthesis of m-PEG-Azide

The synthesis of m-PEG-azides typically involves a two-step process starting from the corresponding m-PEG-alcohol. The hydroxyl group is first converted to a better leaving group, such as a mesylate, which is then displaced by an azide ion.

Reaction Scheme:



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Caption: Synthetic pathway for m-PEG-Azide.

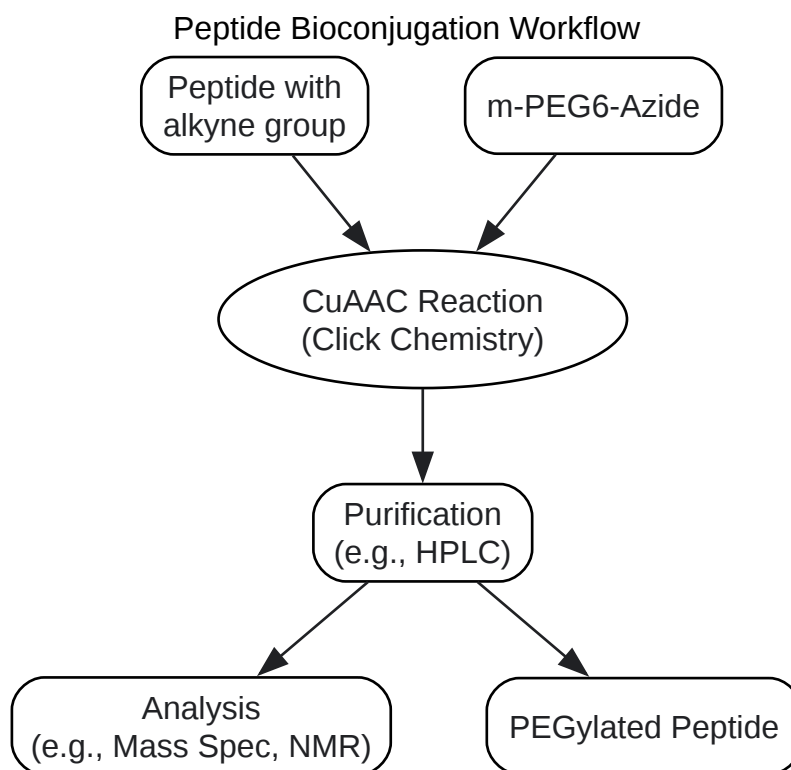
Protocol for Synthesis of m-PEG-Azide from m-PEG-Mesylate:

- Dissolve the dry m-PEG-mesylate (mPEG-OMs) in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., argon).
- Add sodium azide ( $\text{NaN}_3$ ), typically 1.5 equivalents, to the solution.
- Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 12 hours.
- After cooling to room temperature, concentrate the solution using a rotary evaporator.
- Dissolve the residue in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Wash the organic solution with brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate to yield the m-PEG-azide product.

## Bioconjugation using Click Chemistry

**m-PEG6-Azide** can be used to link different molecules, for instance, to attach a PEG chain to a peptide. This often involves pre-functionalizing the peptide with an alkyne group.

Experimental Workflow:



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Caption: Workflow for peptide PEGylation via CuAAC.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This protocol is a general guideline and should be optimized for specific molecules.

- Preparation of Stock Solutions:
  - Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate buffer).
  - Dissolve **m-PEG6-Azide** in the same buffer or a compatible solvent.
  - Prepare a stock solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.
  - Prepare a stock solution of a copper-chelating ligand, such as TBTA, to stabilize the copper(I) and improve reaction efficiency.

- Reaction Setup:
  - In a reaction vessel, combine the alkyne-modified peptide and **m-PEG6-Azide** (a slight excess of the PEG-azide is often used).
  - Add the copper(I) source and the ligand to the mixture.
  - Gently mix the components and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours.
- Purification:
  - Once the reaction is complete, the PEGylated product can be purified from unreacted starting materials and catalyst using techniques such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.
- Characterization:
  - Confirm the identity and purity of the final conjugate using analytical techniques like Mass Spectrometry (to verify the molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Safety and Handling

Azide compounds are potentially explosive and should be handled with care. Avoid contact with strong acids, and oxidizing agents, and avoid heating under confinement. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when working with **m-PEG6-Azide**. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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